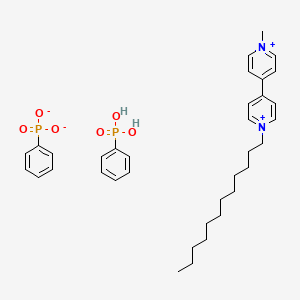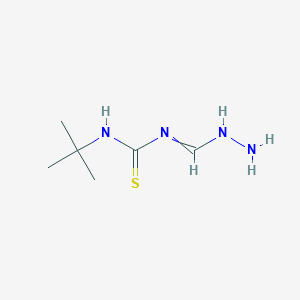
N-tert-Butyl-N'-(hydrazinylmethylidene)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a hydrazinylmethylidene group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea typically involves the reaction of tert-butyl isothiocyanate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
tert-Butyl isothiocyanate+Hydrazine derivative→N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The thiourea moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve the desired reduction.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted thioureas with various functional groups.
科学研究应用
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, leading to the modulation of biochemical pathways. The presence of the thiourea moiety allows the compound to form strong interactions with metal ions and other biomolecules, contributing to its biological activity.
相似化合物的比较
Similar Compounds
N-tert-Butylthiourea: Similar structure but lacks the hydrazinylmethylidene group.
N,N’-Di-tert-butylthiourea: Contains two tert-butyl groups but lacks the hydrazinylmethylidene group.
N-tert-Butyl-N’-phenylthiourea: Contains a phenyl group instead of the hydrazinylmethylidene group.
Uniqueness
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea is unique due to the presence of both the tert-butyl and hydrazinylmethylidene groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities.
属性
CAS 编号 |
915949-22-3 |
|---|---|
分子式 |
C6H14N4S |
分子量 |
174.27 g/mol |
IUPAC 名称 |
1-tert-butyl-3-(hydrazinylmethylidene)thiourea |
InChI |
InChI=1S/C6H14N4S/c1-6(2,3)10-5(11)8-4-9-7/h4H,7H2,1-3H3,(H2,8,9,10,11) |
InChI 键 |
RQSUWQAYNURIQB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=S)N=CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
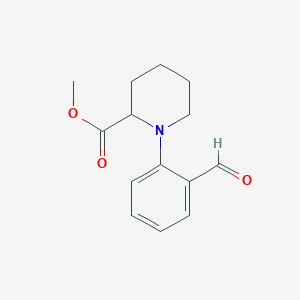
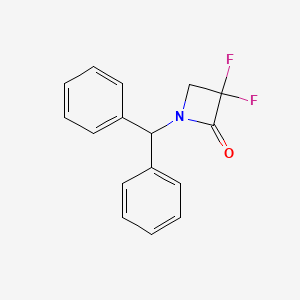
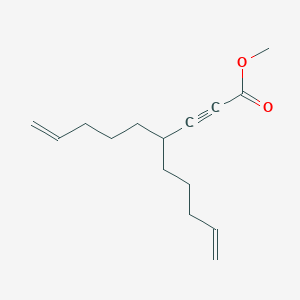
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)

![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)
![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
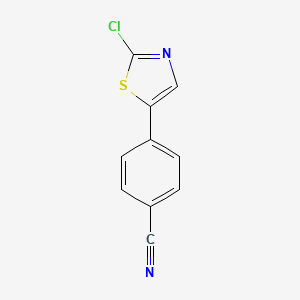

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)
